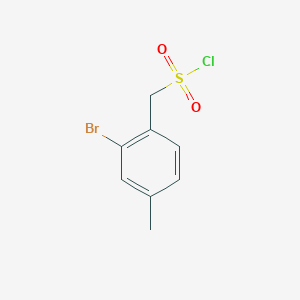
(2-Bromo-4-methylphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-methylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a methanesulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromo-4-methylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of (2-Bromo-4-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of different substituted phenylmethanesulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include various substituted phenylmethanesulfonyl chlorides.
Scientific Research Applications
(2-Bromo-4-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-methylphenyl)methanesulfonyl chloride: Similar structure but with different substitution pattern on the benzene ring.
Methanesulfonyl chloride: Lacks the bromine and methyl groups, making it less versatile in certain reactions.
Tosyl chloride (p-Toluenesulfonyl chloride): Similar sulfonyl chloride group but with a toluene ring instead of a brominated methylphenyl ring.
Uniqueness
(2-Bromo-4-methylphenyl)methanesulfonyl chloride is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
(2-bromo-4-methylphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBRQBPHEMEXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11753107.png)

![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid](/img/structure/B11753114.png)



![2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11753126.png)
![tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11753129.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753133.png)

![1-Hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one](/img/structure/B11753149.png)


![[(3R,4R)-3-formyl-4-(methoxycarbonyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B11753179.png)
